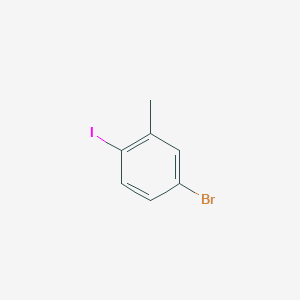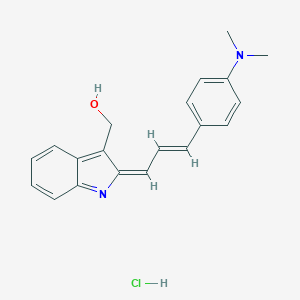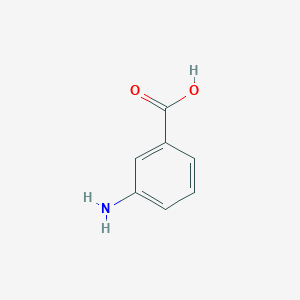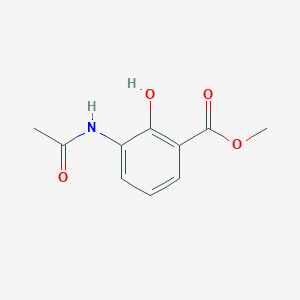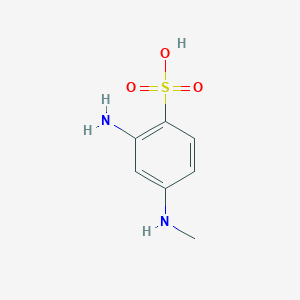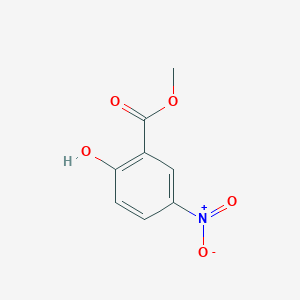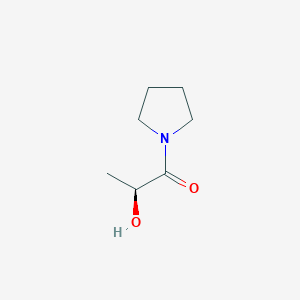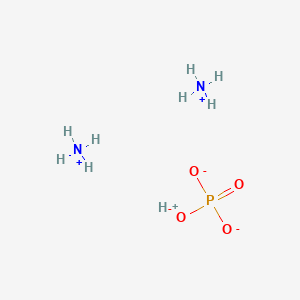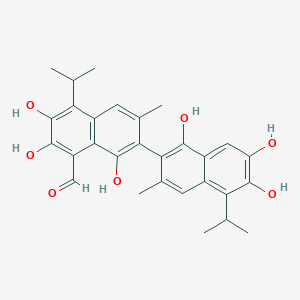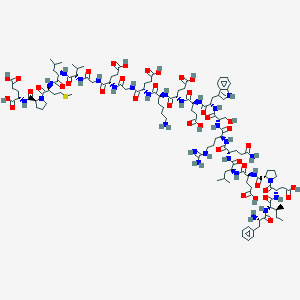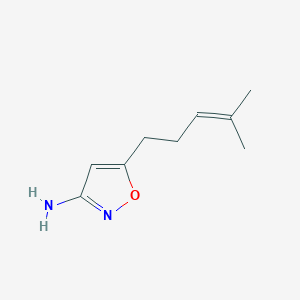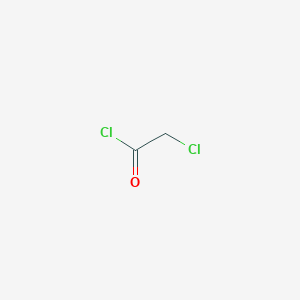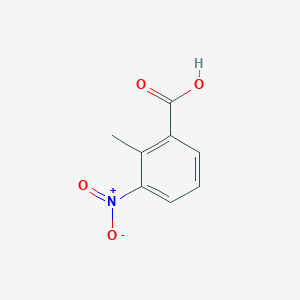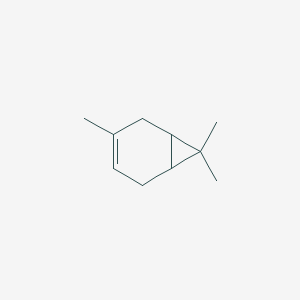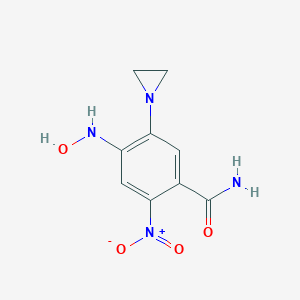
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, commonly known as AHNB, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of nitroaromatic compounds, which have been extensively studied for their anticancer properties. AHNB has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further exploration.
作用機序
The mechanism of action of AHNB is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA and proteins. AHNB may induce the formation of ROS within cancer cells, leading to oxidative stress and ultimately cell death.
生化学的および生理学的効果
AHNB has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its cytotoxic effects. AHNB has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, AHNB has been shown to inhibit the growth of tumors in animal models.
実験室実験の利点と制限
AHNB has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It exhibits potent cytotoxicity against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, AHNB also has some limitations. It may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, its cytotoxic effects may limit its use in certain experimental systems.
将来の方向性
There are several future directions for research on AHNB. One area of interest is the development of new analogs of AHNB that exhibit improved potency and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying its anticancer effects. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of AHNB in animal models. Overall, AHNB represents a promising candidate for the development of new anticancer drugs.
合成法
AHNB can be synthesized by reacting 4-hydroxylamino-2-nitrobenzamide with ethyleneimine in the presence of a catalyst. The reaction proceeds via the formation of an aziridine intermediate, which is subsequently hydrolyzed to yield AHNB. The synthesis of AHNB is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
AHNB has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including lung, breast, and colon cancer. AHNB has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. These findings suggest that AHNB may be a promising candidate for the development of new anticancer drugs.
特性
CAS番号 |
119643-82-2 |
|---|---|
製品名 |
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide |
分子式 |
C9H10N4O4 |
分子量 |
238.2 g/mol |
IUPAC名 |
5-(aziridin-1-yl)-4-(hydroxyamino)-2-nitrobenzamide |
InChI |
InChI=1S/C9H10N4O4/c10-9(14)5-3-8(12-1-2-12)6(11-15)4-7(5)13(16)17/h3-4,11,15H,1-2H2,(H2,10,14) |
InChIキー |
OAALBIMEFVOQBY-UHFFFAOYSA-N |
SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO |
正規SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO |
その他のCAS番号 |
119643-82-2 |
同義語 |
5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide AHNB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



